8-Chloro-5-nitroquinoline is a heterocyclic compound classified as a quinoline derivative. It is characterized by a quinoline core structure with a chlorine atom substituted at the 8th position and a nitro group at the 5th position. While it has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [], this analysis will focus solely on its scientific research applications outside of drug development.
8-Chloro-5-nitroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the 8-position and a nitro group at the 5-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in synthesizing various bioactive molecules.
8-Chloro-5-nitroquinoline can be synthesized from readily available precursors, such as chloroquinoline and nitro compounds. It falls under the classification of nitroquinolines, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The compound is often studied within the context of heterocyclic chemistry, emphasizing its role as an intermediate in the synthesis of more complex molecules.
The synthesis of 8-chloro-5-nitroquinoline typically involves a two-step process:
In industrial settings, continuous flow reactors can enhance production efficiency by allowing for better control over reaction parameters, leading to higher yields and purity levels in the final product .
The molecular formula for 8-chloro-5-nitroquinoline is C_9H_6ClN_3O_2. Its structure features a bicyclic quinoline system with distinct functional groups:
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often employed to characterize its molecular structure, revealing information about bond types and functional groups present .
8-Chloro-5-nitroquinoline participates in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions .
The biological activity of 8-chloro-5-nitroquinoline derivatives often involves inhibition of bacterial enzymes such as DNA gyrase. This enzyme is crucial for DNA replication in bacteria; thus, its inhibition disrupts bacterial cell division and growth. The nitro group plays a significant role in this mechanism by participating in electron transfer processes that affect enzyme activity .
Characterization through techniques such as differential scanning calorimetry (DSC) can provide additional insights into thermal stability .
8-Chloro-5-nitroquinoline has several applications in scientific research:
8-Chloro-5-nitroquinoline (also referenced as 8-hydroxy-5-nitroquinoline, NQ, or nitroxoline in literature) exhibits superior anticancer activity compared to structurally related halogenated quinoline derivatives. Systematic cytotoxicity screening across human cancer cell lines—including Raji lymphoma, HL-60 leukemia, Panc-1 pancreatic cancer, and A2780 ovarian cancer—revealed that NQ demonstrated IC50 values 5-10 times lower than clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and other analogues. Among six tested clioquinol derivatives, NQ showed the highest potency with an IC50 of 438 nM in Raji cells, followed by 5,7-dichloro-8-quinolinol (CCQ), while 5,7-diiodo-8-hydroxyquinoline (IIQ) was least effective (IC50 ≈ 6 µM). This enhanced cytotoxicity occurs independently of zinc ionophore activity—a mechanism central to clioquinol’s function—suggesting distinct molecular pathways for NQ [1] [2].
Table 1: Cytotoxicity Profiles of Quinoline Analogues in Human Cancer Cell Lines
Compound | IC50 in Raji Cells (nM) | Relative Potency vs. Clioquinol | Key Structural Features |
---|---|---|---|
8-Chloro-5-nitroquinoline (NQ) | 438 | 5-10 fold higher | Nitro group at C5 |
Clioquinol | 2,000–5,000 | Baseline | Halogenated (Cl, I) at C5, C7 |
5,7-Dichloro-8-quinolinol (CCQ) | 600–800 | 3-4 fold higher | Di-chlorination at C5, C7 |
5,7-Diiodo-8-hydroxyquinoline (IIQ) | ~6,000 | 3-4 fold lower | Di-iodination at C5, C7 |
The anticancer activity of 8-Chloro-5-nitroquinoline is mechanistically linked to copper-dependent induction of oxidative stress. Unlike clioquinol, which acts as a zinc ionophore, NQ selectively chelates copper ions (Cu2+), forming redox-active complexes that catalyze the production of cytotoxic reactive oxygen species (ROS). Flow cytometry analyses using carboxy-H2DCFDA staining demonstrated that NQ treatment increased intracellular ROS levels by 2.5-fold in Raji lymphoma cells. This effect was amplified to 4.2-fold with supplemental copper (10 µM), approximating physiological plasma concentrations. The ROS surge triggers mitochondrial membrane depolarization, DNA damage, and apoptosis, confirmed by increased PARP cleavage. Critically, zinc supplementation did not enhance NQ’s cytotoxicity, underscoring copper-specific potentiation [1] [2] [6].
Table 2: Copper-Dependent ROS Modulation by 8-Chloro-5-nitroquinoline
Treatment | ROS Increase (Fold vs. Control) | PARP Cleavage | Mitochondrial Depolarization |
---|---|---|---|
NQ alone | 2.5 | Moderate | Partial |
NQ + 10 µM CuCl2 | 4.2 | Severe | Complete |
Clioquinol + 10 µM CuCl2 | 1.8 | Mild | None |
8-Chloro-5-nitroquinoline disrupts ubiquitin-proteasome system (UPS) function, a hallmark vulnerability in cancer cells. Biochemical assays in A2780 ovarian and A549 lung cancer cells revealed that NQ inhibits chymotrypsin-like proteasome activity by >60% at 5 µM concentrations. This inhibition correlates with the accumulation of polyubiquitinated proteins and activation of intrinsic apoptosis pathways, evidenced by caspase-3 cleavage and Annexin V positivity. Copper chelation enhances proteasomal inhibition, as Cu2+-NQ complexes exhibit greater binding affinity to proteasomal threonine residues than the compound alone. Unlike bortezomib—a clinical proteasome inhibitor—NQ retains efficacy in bortezomib-resistant models, attributed to its dual capacity to generate ROS and impair proteasomal deubiquitinase activity [3] [6].
Though direct preclinical data on 8-Chloro-5-nitroquinoline combined with immune checkpoint inhibitors (ICIs) is limited, its immunomodulatory potential arises from two key mechanisms:
Current research gaps include in vivo validation of NQ-ICI synergy and mechanistic studies on T-cell infiltration in tumor microenvironments.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7